

# Application Notes and Protocols for Lanthanide Separation via Solvent Extraction

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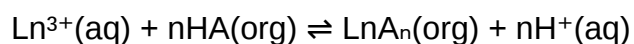
## Introduction

The separation of lanthanides is a significant challenge in chemistry due to their similar ionic radii and chemical properties. Solvent extraction, also known as liquid-liquid extraction, is a widely employed and effective method for separating and purifying these elements.[1][2] This technique relies on the differential distribution of lanthanide ions between two immiscible liquid phases: an aqueous phase containing the lanthanide salts and an organic phase containing an extractant.[2] The choice of extractant, diluent, and aqueous phase conditions (e.g., pH, complexing agents) are critical for achieving high separation efficiency.[2][3]

This document provides detailed application notes and experimental protocols for the separation of lanthanides using various solvent extraction methods, including the use of acidic organophosphorus extractants and synergistic extraction systems.

## Principle of Solvent Extraction for Lanthanide Separation

Solvent extraction for lanthanide separation is based on the principle of equilibrium partitioning. A lanthanide ion ( $\text{Ln}^{3+}$ ) in the aqueous phase reacts with an extractant in the organic phase to form a neutral complex that is soluble in the organic diluent. The general equilibrium can be represented as:



Where  $\text{Ln}^{3+}$  is the lanthanide ion, HA is the acidic extractant, and  $\text{LnA}_n$  is the extracted complex. The distribution of the lanthanide between the two phases is quantified by the distribution ratio (D) and the efficiency of separation between two different lanthanides ( $\text{Ln}_1$  and  $\text{Ln}_2$ ) is measured by the separation factor ( $\beta$  or SF).

Distribution Ratio (D):  $D = [\text{Ln}]_{\text{org}} / [\text{Ln}]_{\text{aq}}$  where  $[\text{Ln}]_{\text{org}}$  and  $[\text{Ln}]_{\text{aq}}$  are the equilibrium concentrations of the lanthanide in the organic and aqueous phases, respectively.[4]

Separation Factor ( $\beta$ ):  $\beta = D_2 / D_1$  where  $D_1$  and  $D_2$  are the distribution ratios of two different lanthanides. A higher separation factor indicates a more efficient separation.[5]

## Key Solvent Extraction Systems

Several classes of extractants are used for lanthanide separation. Acidic organophosphorus extractants are widely used commercially due to their good chemical stability and solvation properties.[3] Synergistic extraction systems, which involve a combination of two or more extractants, can significantly enhance extraction efficiency and selectivity.[6][7]

## Acidic Organophosphorus Extractants

Commonly used acidic organophosphorus extractants include:

- Di-(2-ethylhexyl) phosphoric acid (D2EHPA)[3][8]
- 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A or EHEHPA)[3]
- Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272)[1][3]

These extractants operate on a cation-exchange mechanism, where the acidic proton of the extractant is exchanged for a lanthanide ion.[5] The extraction efficiency is highly dependent on the pH of the aqueous phase.[3]

## Synergistic Extraction Systems

Synergism is the phenomenon where the extractive capability of a mixture of extractants is greater than the sum of their individual extraction efficiencies.[7] This is often achieved by

combining an acidic extractant with a neutral or another acidic extractant. Examples include:

- Cyanex 272 and Caprylic Acid[5]
- D2EHPA and N,N-dioctyl-2-hydroxyacetamide (DOHyA)[9]
- HDEHP and Trioctylphosphine oxide (TOPO)[10]

## Experimental Protocols

The following are generalized protocols for lanthanide separation using solvent extraction. Specific parameters should be optimized based on the specific lanthanides to be separated and the desired purity.

### Protocol 1: Lanthanide Separation using D2EHPA

This protocol describes the separation of light lanthanides (La, Nd, Ce) using D2EHPA as the extractant.

Materials:

- Stock solutions of La(III), Nd(III), and Ce(IV) nitrates or chlorides in dilute acid (e.g., 0.1 M  $\text{HNO}_3$ ).[8]
- Di-(2-ethylhexyl) phosphoric acid (D2EHPA), 95% purity.[8]
- Kerosene as the diluent.[8]
- Nitric acid ( $\text{HNO}_3$ ) or Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) for pH adjustment.[8]
- Separatory funnels or mixer-settlers.
- ICP-MS or ICP-OES for lanthanide concentration analysis.

Procedure:

- Organic Phase Preparation: Prepare solutions of D2EHPA in kerosene at various concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).[8]

- Aqueous Phase Preparation: Prepare an aqueous feed solution containing a mixture of the lanthanide salts at a known concentration in a specific acid concentration (e.g., 0.1 M  $\text{HNO}_3$ ).  
[8]
- Extraction:
  - In a separatory funnel, mix equal volumes of the organic and aqueous phases (e.g., 20 mL each).
  - Shake the mixture vigorously for a sufficient time to reach equilibrium (typically 15-30 minutes).
  - Allow the phases to separate completely.
- Phase Separation: Carefully separate the aqueous and organic phases.
- Analysis:
  - Determine the concentration of each lanthanide in the aqueous phase using ICP-MS or ICP-OES.
  - The concentration in the organic phase can be determined by mass balance.[8]
- Stripping (Back-Extraction): To recover the lanthanides from the organic phase, contact the loaded organic phase with a higher concentration of acid (e.g., 2-4 M  $\text{HNO}_3$ ). This will shift the equilibrium back, releasing the lanthanide ions into the new aqueous phase.
- Calculation: Calculate the distribution ratio (D) and separation factor ( $\beta$ ) for each lanthanide pair.

Data Presentation:

Table 1: Extraction of Light Lanthanides with D2EHPA from 0.1 M  $\text{HNO}_3$ [8]

D2EHPA Concentration (M)	% Extraction La(III)	% Extraction Nd(III)	% Extraction Ce(IV)
0.1	71.7	85.5	~100
0.5	~90	~95	~100
1.0	99.4	99.7	100

Note: The order of extraction ability is Ce(IV) > Nd(III) > La(III).[8]

## Protocol 2: Synergistic Separation of Lanthanides using Cyanex 272 and Caprylic Acid

This protocol describes the separation of lanthanides using a synergistic mixture of Cyanex 272 and caprylic acid.

Materials:

- Stock solutions of lanthanide chlorides (e.g., La, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu) at 0.01 mol/L.[5]
- Cyanex 272.
- Caprylic acid.
- Hexane as the diluent.
- Sodium acetate (NaOAc) and Acetic acid (AcOH) buffer solution (0.2 mol/L).[5]
- Hydrochloric acid (HCl) for stripping.[4]

Procedure:

- Organic Phase Preparation: Prepare a synergistic organic phase by dissolving Cyanex 272 (e.g., 0.01 mol/L) and caprylic acid (e.g., 0.02 mol/L) in hexane.[5]

- Aqueous Phase Preparation: Prepare an aqueous feed solution containing the lanthanide mixture in the NaOAc/AcOH buffer. Adjust the pH to the desired value (e.g., pH 5.8).<sup>[5]</sup>
- Extraction:
  - Mix equal volumes of the aqueous and organic phases in a test tube with a ground-in stopper.<sup>[5]</sup>
  - Shake for 15 minutes to ensure equilibrium is reached.<sup>[4][5]</sup>
  - Centrifuge if necessary to aid phase separation.
- Phase Separation and Analysis:
  - Separate the two phases.
  - Determine the lanthanide concentrations in the aqueous phase. The concentration in the organic phase can be calculated by the difference from the initial concentration.<sup>[4]</sup>
- Stripping: Use a 0.5 mol/L HCl solution to strip the lanthanides from the loaded organic phase.<sup>[4]</sup>
- Calculation: Calculate the distribution ratios (D) and separation factors ( $\beta$ ) relative to a reference lanthanide (e.g., La).

Data Presentation:

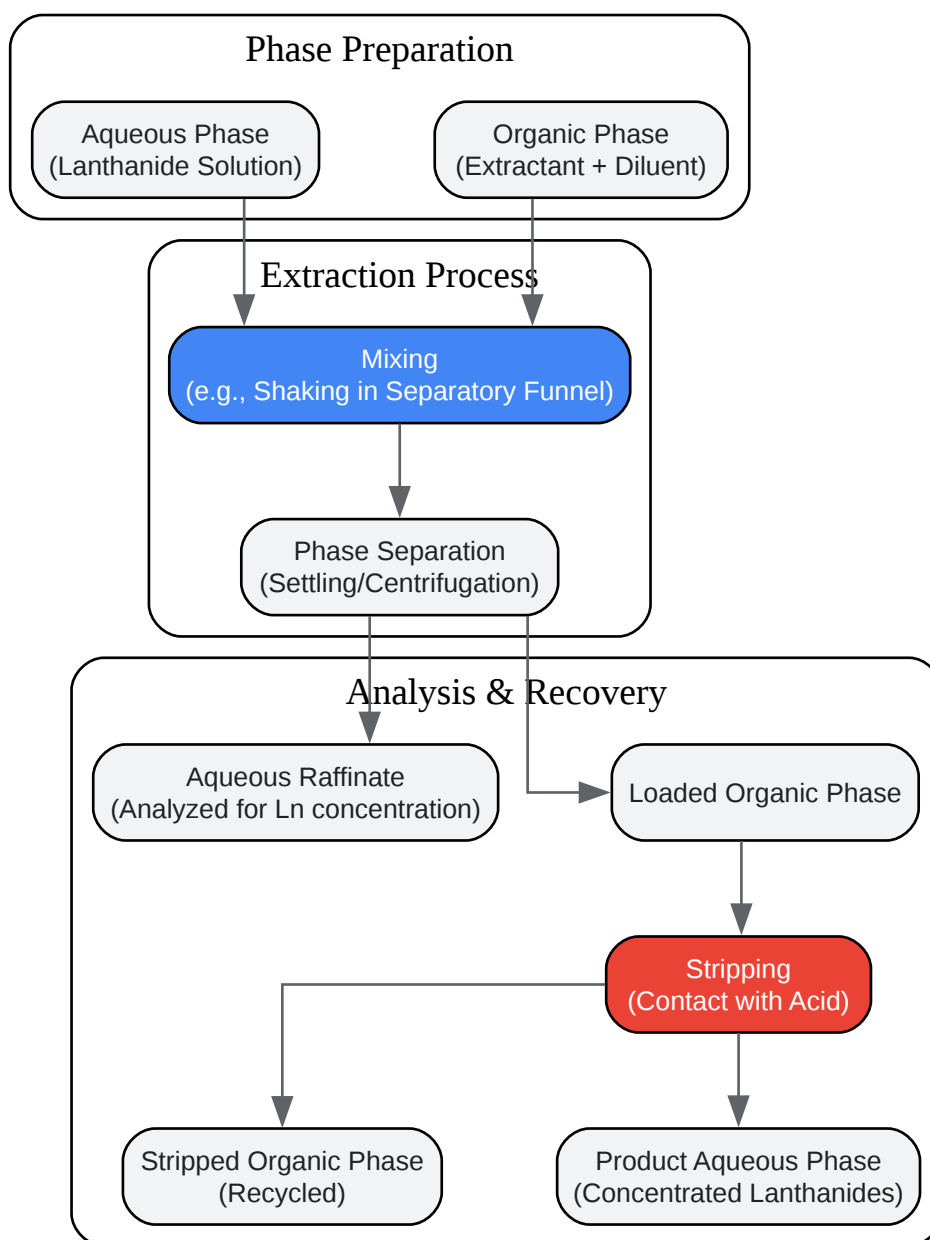
Table 2: Distribution Ratios (D) and Separation Factors ( $\beta$ ) for Lanthanide Extraction with 0.01 M Cyanex 272 and 0.02 M Caprylic Acid at pH 5.8<sup>[5]</sup>

Lanthanide	D	$\beta$ (Ln/La)
La	0.89	1.00
Pr	2.19	2.46
Nd	3.02	3.39
Sm	8.32	9.35
Eu	12.02	13.51
Gd	15.14	17.01
Tb	38.02	42.72
Dy	61.66	69.28
Ho	89.13	100.14
Er	138.04	155.10
Tm	218.78	245.82
Yb	316.23	355.31
Lu	446.68	501.89

Note: This system shows effective separation of heavy lanthanides from light lanthanides.[5]

## Visualizations

### Experimental Workflow for Solvent Extraction

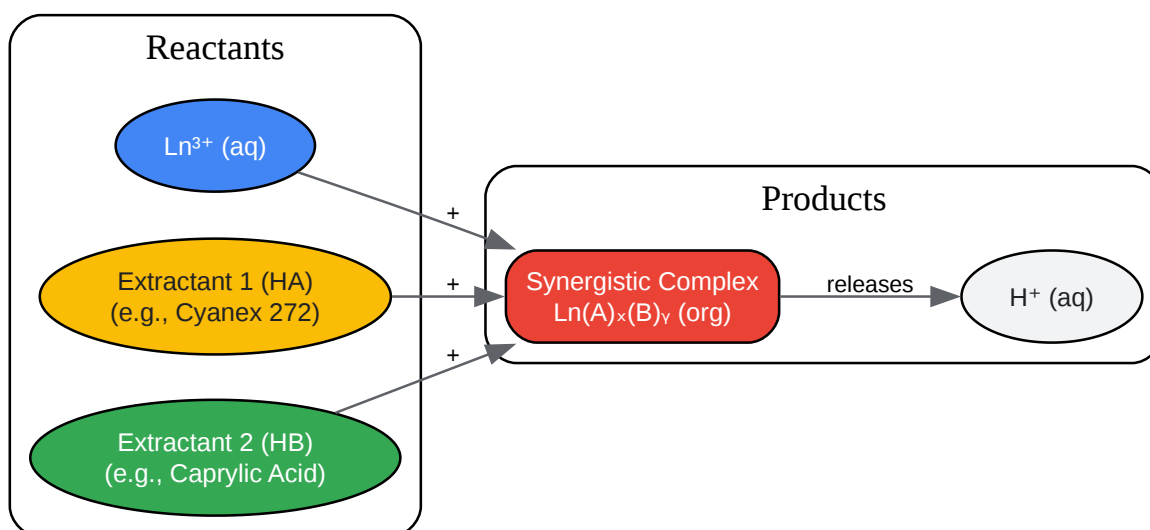


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Caption: General workflow for a single-stage solvent extraction experiment.

## Logical Relationship in Synergistic Extraction





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Caption: Formation of a synergistic complex in the organic phase.

## Conclusion

Solvent extraction is a versatile and powerful technique for the separation of lanthanides. The selection of the appropriate extractant system and the optimization of experimental conditions are crucial for achieving high purity separations. The protocols and data presented in these application notes provide a foundation for researchers to develop and implement effective lanthanide separation processes. Further optimization may be required for specific applications, particularly in complex matrices or for industrial-scale operations.

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